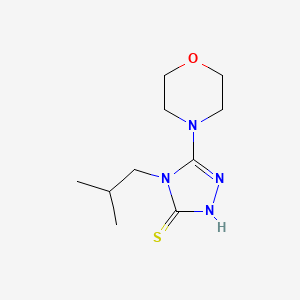
4-isobutyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol
Overview
Description
“4-isobutyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol” is a chemical compound with the molecular formula C10H18N4OS and a molecular weight of 242.341. It is used for proteomics research applications1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “4-isobutyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol”. However, 1,2,4-triazole derivatives are known to undergo regioselective S-alkylation to form a series of S-substituted derivatives2.Molecular Structure Analysis
The molecular structure of “4-isobutyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol” consists of an isobutyl group, a morpholinyl group, and a 1,2,4-triazole-3-thiol group1. The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.
Chemical Reactions Analysis
Specific chemical reactions involving “4-isobutyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol” are not available in the retrieved data. However, 1,2,4-triazole derivatives are known to react with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate3.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-isobutyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol” are not specified in the retrieved data. Such properties could include solubility, stability, melting point, boiling point, and others.Scientific Research Applications
Antibacterial Agents
- Scientific Field : Medicinal Chemistry .
- Application Summary : 1,2,4-triazole derivatives have been found to have significant antibacterial activity . They are being researched as potential solutions to the global spread of drug resistance in bacteria .
- Methods of Application : The research involves synthesizing 1,2,4-triazole derivatives and testing their antibacterial activity . The presence of aryl/heteroaryl substituent at C -5 position of 1,2,4-triazolo-3-thiones/thioles is crucial for potent antibacterial activity .
- Results : The research has shown that changes in the position of the hydroxyl group did not significantly affect antimicrobial activity . The presence of an electron-withdrawing substituents at the phenyl rings enhanced the activity .
Anticancer Agents
- Scientific Field : Medicinal Chemistry .
- Application Summary : 1,2,4-triazole derivatives are being researched as potential anticancer agents . They have shown promising cytotoxic activity against certain cancer cell lines .
- Methods of Application : The research involves synthesizing 1,2,4-triazole derivatives and testing their cytotoxic activities against human cancer cell lines .
- Results : Some of the synthesized compounds showed promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against cancer cell lines .
Antiviral Agents
- Scientific Field : Medicinal Chemistry .
- Application Summary : 1,2,4-triazole derivatives have been found to have significant antiviral activity . They are being researched as potential solutions to the global spread of viral diseases .
- Methods of Application : The research involves synthesizing 1,2,4-triazole derivatives and testing their antiviral activity .
- Results : The research has shown that some of the synthesized compounds have potent antiviral activity .
Antidepressant Agents
- Scientific Field : Medicinal Chemistry .
- Application Summary : 1,2,4-triazole derivatives are being researched as potential antidepressant agents . They have shown promising activity against certain depressive disorders .
- Methods of Application : The research involves synthesizing 1,2,4-triazole derivatives and testing their antidepressant activities .
- Results : Some of the synthesized compounds showed promising antidepressant activity .
Surface Enhanced Raman Scattering Probe
- Scientific Field : Analytical Chemistry .
- Application Summary : 1H-1,2,4-Triazole-3-thiol was used in a study to design a surface enhanced Raman scattering based probe for fast and accurate detection of DNA markers .
- Methods of Application : The research involves synthesizing 1H-1,2,4-Triazole-3-thiol and testing its application as a probe in surface enhanced Raman scattering .
- Results : The research has shown that 1H-1,2,4-Triazole-3-thiol can be used as a probe for fast and accurate detection of DNA markers .
Catalyst in Organic Synthesis
- Scientific Field : Organic Chemistry .
- Application Summary : 1,2,4-triazole derivatives have been found to be useful directing groups for Ru-catalyzed C-H arylation . They are also used in Pd-catalyzed intramolecular C-H functionalization reactions .
- Methods of Application : The research involves synthesizing 1,2,4-triazole derivatives and testing their application as catalysts in organic synthesis .
- Results : The research has shown that 1,2,4-triazole derivatives can be used as catalysts in Ru-catalyzed C-H arylation and Pd-catalyzed intramolecular C-H functionalization reactions .
Antimicrobial Agents
- Scientific Field : Medicinal Chemistry .
- Application Summary : 1,2,4-triazole derivatives have been found to have significant antimicrobial activity . They are being researched as potential solutions to the global spread of drug resistance in microbes .
- Methods of Application : The research involves synthesizing 1,2,4-triazole derivatives and testing their antimicrobial activity .
- Results : The research has shown that some of the synthesized compounds have potent antimicrobial activity .
Antiepileptic Agents
- Scientific Field : Medicinal Chemistry .
- Application Summary : 1,2,4-triazole derivatives are being researched as potential antiepileptic agents . They have shown promising activity against certain epileptic disorders .
- Methods of Application : The research involves synthesizing 1,2,4-triazole derivatives and testing their antiepileptic activities .
- Results : Some of the synthesized compounds showed promising antiepileptic activity .
Antihypertensive Agents
- Scientific Field : Medicinal Chemistry .
- Application Summary : 1,2,4-triazole derivatives are being researched as potential antihypertensive agents . They have shown promising activity against certain hypertensive disorders .
- Methods of Application : The research involves synthesizing 1,2,4-triazole derivatives and testing their antihypertensive activities .
- Results : Some of the synthesized compounds showed promising antihypertensive activity .
Antidiabetic Agents
- Scientific Field : Medicinal Chemistry .
- Application Summary : 1,2,4-triazole derivatives are being researched as potential antidiabetic agents . They have shown promising activity against certain diabetic disorders .
- Methods of Application : The research involves synthesizing 1,2,4-triazole derivatives and testing their antidiabetic activities .
- Results : Some of the synthesized compounds showed promising antidiabetic activity .
Antianxiety Agents
- Scientific Field : Medicinal Chemistry .
- Application Summary : 1,2,4-triazole derivatives are being researched as potential antianxiety agents . They have shown promising activity against certain anxiety disorders .
- Methods of Application : The research involves synthesizing 1,2,4-triazole derivatives and testing their antianxiety activities .
- Results : Some of the synthesized compounds showed promising antianxiety activity .
Antitubercular Agents
- Scientific Field : Medicinal Chemistry .
- Application Summary : 1,2,4-triazole derivatives are being researched as potential antitubercular agents . They have shown promising activity against certain tubercular disorders .
- Methods of Application : The research involves synthesizing 1,2,4-triazole derivatives and testing their antitubercular activities .
- Results : Some of the synthesized compounds showed promising antitubercular activity .
Safety And Hazards
The safety and hazards associated with “4-isobutyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol” are not specified in the retrieved data. As with any chemical, appropriate safety measures should be taken when handling it.
Future Directions
The future directions for research on “4-isobutyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol” are not specified in the retrieved data. However, given its use in proteomics research applications1, potential areas of interest could include further exploration of its properties, development of synthesis methods, and investigation of its interactions with other compounds.
Please note that this analysis is based on the available information and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.
properties
IUPAC Name |
4-(2-methylpropyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4OS/c1-8(2)7-14-9(11-12-10(14)16)13-3-5-15-6-4-13/h8H,3-7H2,1-2H3,(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSOXGBVEZXIAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=S)NN=C1N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301142662 | |
| Record name | 2,4-Dihydro-4-(2-methylpropyl)-5-(4-morpholinyl)-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301142662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-isobutyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
847783-73-7 | |
| Record name | 2,4-Dihydro-4-(2-methylpropyl)-5-(4-morpholinyl)-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=847783-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dihydro-4-(2-methylpropyl)-5-(4-morpholinyl)-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301142662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



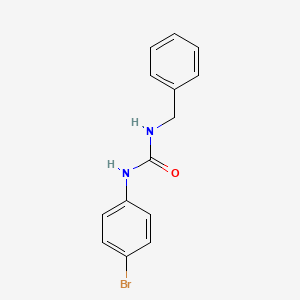
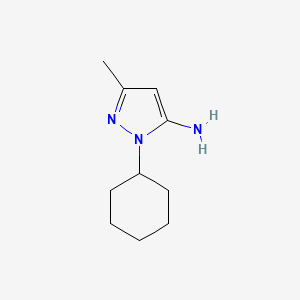
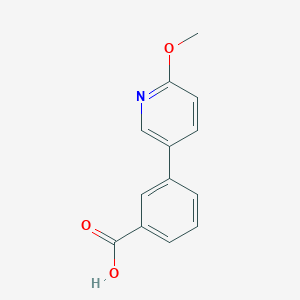
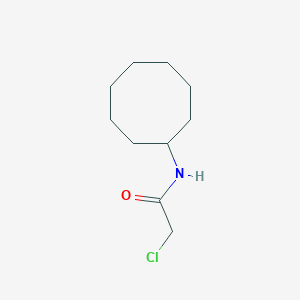
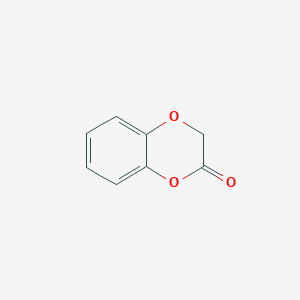
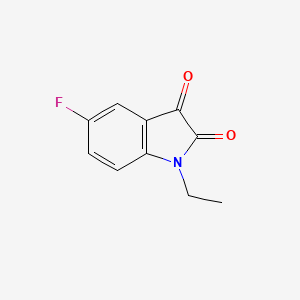
![n-[(1-Methyl-1h-imidazol-2-yl)methyl]propan-2-amine](/img/structure/B1351959.png)
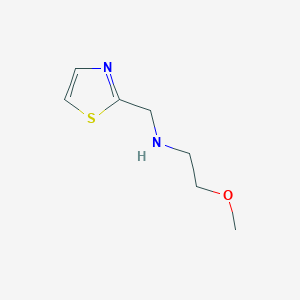
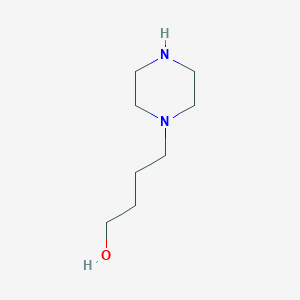
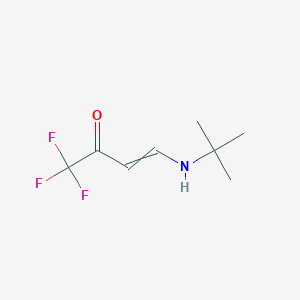
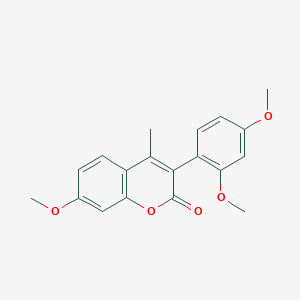
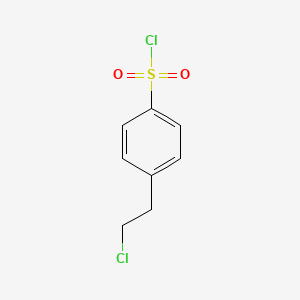
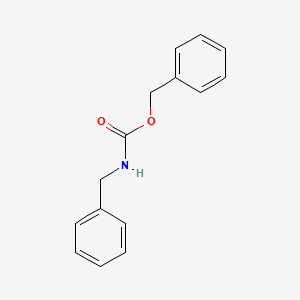
![2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B1351991.png)